molecular formula C11H6ClNO5 B3034689 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid CAS No. 207399-28-8

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B3034689
CAS No.: 207399-28-8
M. Wt: 267.62 g/mol
InChI Key: HKMQHJBYZYAYSB-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is an organic compound belonging to the class of nitrobenzenes. It consists of a furan ring substituted with a 2-chloro-5-nitrophenyl group and a carboxylic acid group.

Future Directions

5-Phenyl-furan-2-carboxylic acids, which include “5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid”, have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests potential future directions in the development of new drugs that act on unexplored molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Conversion to 5-(2-Amino-5-nitrophenyl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(2-Chloro-5-nitrophenyl)furan-2-methanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid
  • 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

Uniqueness

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of both a chlorine atom and a nitro group on the phenyl ring. This combination enhances its reactivity and potential for diverse chemical modifications. The furan ring also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO5/c12-8-2-1-6(13(16)17)5-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMQHJBYZYAYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234344
Record name 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-28-8
Record name 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207399-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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